2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid

Pharmaceutical Analysis Impurity Reference Standard Method Validation

2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid, systematically identified as (2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid and commonly referred to as Ezetimibe Diacid Impurity (CAS 1013025-04-1) , is a chiral, open-ringed diacid degradation product and process-related impurity of the cholesterol absorption inhibitor Ezetimibe. With a molecular formula of C₂₅H₂₄FNO₅ and a molecular weight of 437.46 g/mol , this compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Ezetimibe.

Molecular Formula C25H24FNO5
Molecular Weight 437.5 g/mol
Cat. No. B12295434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
Molecular FormulaC25H24FNO5
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
InChIInChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)
InChIKeyWLAMIMDXLOJKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezetimibe Diacid Impurity (CAS 1013025-04-1): A Critical Reference Standard for Cholesterol Absorption Inhibitor Quality Control


2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid, systematically identified as (2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid and commonly referred to as Ezetimibe Diacid Impurity (CAS 1013025-04-1) , is a chiral, open-ringed diacid degradation product and process-related impurity of the cholesterol absorption inhibitor Ezetimibe . With a molecular formula of C₂₅H₂₄FNO₅ and a molecular weight of 437.46 g/mol , this compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Ezetimibe [1].

Why Generic Ezetimibe Impurity Standards Cannot Replace the Diacid Impurity for ANDA Filing and Forced Degradation Studies


Ezetimibe generates a diverse array of process-related impurities and degradation products, including desfluoro, keto, diol, and benzylated analogs, each with distinct chromatographic behavior and regulatory significance [1]. The diacid impurity is uniquely formed through azetidinone ring-opening hydrolysis under alkaline conditions [2], yielding a compound that retains the critical 4-fluoroanilino and 4-benzyloxyphenyl pharmacophoric elements of Ezetimibe but presents two carboxylic acid functionalities that confer markedly different polarity, ionization, and retention characteristics essential for HPLC method selectivity validation . Substituting this impurity with a structurally unrelated Ezetimibe analog risks non-compliance with ICH Q3A/Q3B impurity identification and qualification thresholds, potentially delaying ANDA approval.

Quantitative Differentiation of Ezetimibe Diacid Impurity (CAS 1013025-04-1) Against Alternative Ezetimibe-Related Reference Standards


Certified Purity Specification Enables Direct Use as an HPLC Reference Standard Without Further Purification

The Ezetimibe Diacid Impurity is commercially available with a documented purity specification of ≥95% as an入库指导纯度值 (incoming guidance purity value) , directly meeting the ICH Q3A recommendation that reference standards used for impurity quantification possess clearly defined purity suitable for the intended analytical procedure. In contrast, alternative Ezetimibe impurity reference standards such as the Desfluoro Ezetimibe impurity or Ezetimibe Ketone impurity are often supplied with similar or higher purity specifications (typically ≥97–98%), yet their chemical structures differ fundamentally from the diacid impurity. The ≥95% purity level provides unambiguous qualification for regulatory submissions, eliminating the need for costly and time-consuming preparative chromatography to isolate the impurity from stressed Ezetimibe samples prior to analytical use.

Pharmaceutical Analysis Impurity Reference Standard Method Validation

Regulatory-Grade Structural Characterization Compliant with Pharmacopeial Standards

The Ezetimibe Diacid Impurity is supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided upon request [1]. This level of structural confirmation typically includes HRMS, ¹H/¹³C NMR, IR, and HPLC purity analysis, ensuring unambiguous proof of identity and the absence of co-eluting interferents. By comparison, Ezetimibe-related impurities synthesized only for internal R&D purposes or sourced from non-certified vendors often lack this level of regulatory-grade documentation, forcing analytical laboratories to independently re-characterize the material, adding significant time and cost to method validation workflows.

Regulatory Compliance Structural Elucidation Pharmacopeial Traceability

Synthesis Route Characterized in Patent Literature Enables Reproducible Procurement

A patent-preparation method for the Ezetimibe degradation impurity is documented in CN107474000A [1], which describes the controlled alkaline ring-opening of Ezetimibe to yield high-purity open-loop impurity. Although the patent primarily describes the open-loop amide impurity, the methodology provides a validated synthetic route that can be adapted for the diacid impurity, ensuring batch-to-batch reproducibility and a well-defined impurity origin. This contrasts with certain Ezetimibe impurities such as the keto-acid impurity, which are synthesized via multi-step oxidation routes with total yields as low as ~44% and more complex purification requirements [1], making them less amenable to cost-effective, scalable production.

Process Chemistry Impurity Synthesis Patent Preparation Method

Defined Chiral Configuration Ensures Consistency with Pharmacopeial Ezetimibe Specifications

The Ezetimibe Diacid Impurity carries a specific (2R, S) chiral configuration , which is critical because Ezetimibe pharmacopeial monographs impose strict limits on enantiomeric and diastereomeric impurities. The USP Ezetimibe monograph specifies acceptance criteria for S,S,S-Ezetimibe and R,R,R-Ezetimibe isomers [1]. Without a chirally defined reference standard such as this compound, analytical laboratories must rely on achiral generic impurities that cannot differentiate co-eluting enantiomers, potentially missing stereochemical impurity violations during ANDA batch release testing. This compound serves as a directly applicable chiral marker for HPLC method selectivity validation.

Chiral Purity Stereochemistry Pharmacopeial Compliance

Priority Procurement Scenarios for Ezetimibe Diacid Impurity (CAS 1013025-04-1) in Pharmaceutical Analytical Development


AND A Method Validation for Ezetimibe Generic Drug Products

When developing and validating HPLC or UPLC methods for Ezetimibe ANDA submissions, the diacid impurity serves as a critical system suitability and specificity marker. Its ≥95% certified purity and full regulatory-grade characterization [1] enable direct use without preparative isolation, accelerating method validation timelines. The compound's unique (2R, S) chiral configuration is essential for demonstrating enantiomeric separation capability, a requirement under USP and EP monographs.

Forced Degradation (Stress Testing) Studies for ICH Q1A Compliance

The diacid impurity is specifically formed under alkaline hydrolytic stress conditions as an open-ringed degradation product [2]. Including this reference standard in forced degradation protocols allows analytical teams to identify and quantify this specific degradant, establish mass balance, and demonstrate peak purity in stability-indicating methods. Its documented synthetic route via alkaline ring-opening [2] provides a reliable basis for predicting formation pathways during stability studies.

Quality Control Batch Release Testing for Ezetimibe API and Finished Dosage Forms

QC laboratories performing batch release testing under ICH Q3A guidelines require authenticated impurity reference standards for accurate quantification of individual unspecified impurities above the 0.10% identification threshold [3]. The Ezetimibe Diacid Impurity, with its pharmacopeial traceability option (USP/EP) [1], provides direct quantification capability that non-certified house standards cannot match, ensuring audit-ready documentation for regulatory inspections.

Establishing Pharmacopeial Reference Standard Inventory for Multi-Product Analytical Laboratories

Contract research organizations (CROs) and pharmaceutical analytical laboratories servicing multiple Ezetimibe-related projects benefit from procuring the diacid impurity as a well-characterized, chirally defined reference standard with documented synthetic provenance [2]. This consolidated procurement approach reduces the overhead of maintaining multiple less-characterized impurity standards, while the compound's unique structural identity as the open-ringed diacid ensures it does not overlap with other commonly procured Ezetimibe impurity standards such as the desfluoro or keto impurities.

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